molecular formula C16H17N3O7 B12627469 D-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine CAS No. 921933-74-6

D-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine

Cat. No.: B12627469
CAS No.: 921933-74-6
M. Wt: 363.32 g/mol
InChI Key: BWOSAPJIHCATNO-KCJUWKMLSA-N
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Description

D-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine is a compound that belongs to the class of organic compounds known as phthalimides. These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety. The compound is characterized by the presence of both D-alanine and L-serine residues, making it a dipeptide derivative.

Preparation Methods

The synthesis of D-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine typically involves the following steps:

    Formation of the Phthalimide Derivative: The initial step involves the reaction of phthalic anhydride with an amine to form the phthalimide derivative.

    Coupling Reaction: The phthalimide derivative is then coupled with D-alanine and L-serine using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions.

    Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

D-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the phthalimide moiety.

Scientific Research Applications

D-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biological processes and as a probe for studying enzyme-substrate interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of D-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The phthalimide moiety plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

D-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine can be compared with other similar compounds such as:

    Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate: This compound also contains the phthalimide moiety and is used in similar applications.

    Ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)thio-2,2-difluoroacetate: Another phthalimide derivative with different functional groups, used in organic synthesis.

    2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetyl]amino}hexyl)-2-phenylacetamide:

These compounds share the phthalimide core structure but differ in their functional groups and applications, highlighting the versatility and uniqueness of this compound.

Properties

CAS No.

921933-74-6

Molecular Formula

C16H17N3O7

Molecular Weight

363.32 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxypropanoic acid

InChI

InChI=1S/C16H17N3O7/c1-8(17)13(21)18-11(16(24)25)7-26-12(20)6-19-14(22)9-4-2-3-5-10(9)15(19)23/h2-5,8,11H,6-7,17H2,1H3,(H,18,21)(H,24,25)/t8-,11+/m1/s1

InChI Key

BWOSAPJIHCATNO-KCJUWKMLSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](COC(=O)CN1C(=O)C2=CC=CC=C2C1=O)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(COC(=O)CN1C(=O)C2=CC=CC=C2C1=O)C(=O)O)N

Origin of Product

United States

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